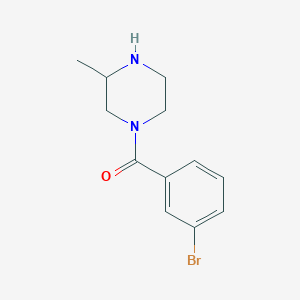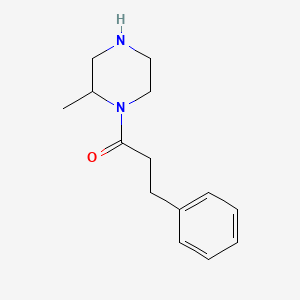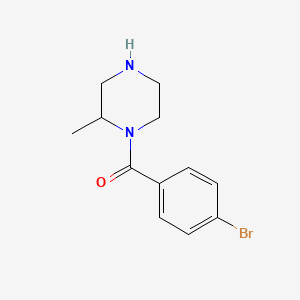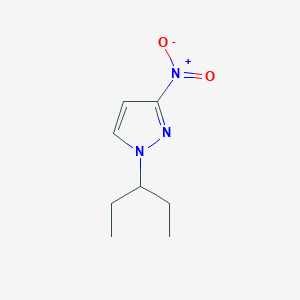![molecular formula C11H8F3N3O3 B6362572 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole CAS No. 1240564-37-7](/img/structure/B6362572.png)
4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole” is a chemical compound with the empirical formula C11H8O2N3F3 . It has a molecular weight of 271.20 . The compound is solid in form .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 271.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole has been used as a tool in a variety of scientific research fields, including biochemistry, pharmacology, and molecular biology. This compound has been used to study the mechanism of action of various proteins and enzymes, as well as to study the effects of various drugs on biological systems. In addition, this compound has been used in the synthesis of various biologically active molecules, such as drugs, pesticides, and other compounds. This compound has also been used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on biological systems.
作用機序
Target of Action
It is suggested that similar compounds have been used in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of highly selective, brain-penetrant aminopyrazole lrrk2 inhibitors .
Result of Action
Similar compounds have shown potential as a treatment for parkinson’s disease .
実験室実験の利点と制限
The use of 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, which makes it a useful tool for a variety of research applications. In addition, this compound has been shown to have various effects on various biological systems, which makes it a useful tool for studying the effects of various drugs on biological systems. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which can make it difficult to study the effects of this compound on various biological processes. In addition, this compound has been shown to have various side effects, such as nausea, vomiting, and dizziness, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole in scientific research. For example, this compound could be used to study the effects of various drugs on various biological processes, such as gene expression, cell signaling, and protein-protein interactions. In addition, this compound could be used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on biological systems. Finally, this compound could be used to synthesize various other compounds, such as drugs, pesticides, and other biologically active molecules.
合成法
The synthesis of 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a relatively straightforward process. It can be synthesized using a variety of methods, including the Buchwald-Hartwig amination, the Ugi reaction, and the Suzuki coupling reaction. The most common method is the Buchwald-Hartwig amination, which involves the reaction of a 4-nitrophenylmethyl bromide with a trifluoromethoxybenzaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields a 4-nitrophenylmethyl-trifluoromethoxybenzaldehyde, which can then be converted to this compound by reacting it with a pyrazole in the presence of a base.
特性
IUPAC Name |
4-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-10-3-1-8(2-4-10)6-16-7-9(5-15-16)17(18)19/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCTMUJPNPUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B6362497.png)
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)


![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
